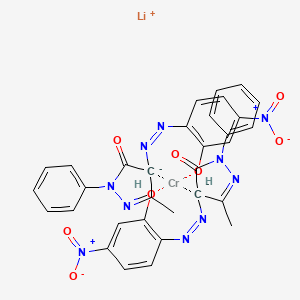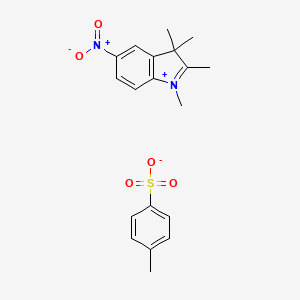
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pentanamide backbone with additional functional groups that enhance its reactivity and utility in chemical synthesis and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of amino groups, followed by selective functionalization and deprotection steps. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) for protecting amino groups and various catalysts for facilitating specific reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Applications De Recherche Scientifique
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to specific biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amides and substituted pentanamides, such as:
Pentanamide: A simpler analog with fewer functional groups.
N-Substituted Pentanamides: Compounds with various substituents on the nitrogen atom, offering different reactivity and properties.
Uniqueness
Pentanamide, N-((bis(phenylmethyl)amino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in applications where precise interactions with molecular targets are required .
Propriétés
Numéro CAS |
88018-50-2 |
|---|---|
Formule moléculaire |
C23H33ClN2O |
Poids moléculaire |
389.0 g/mol |
Nom IUPAC |
N-[(dibenzylamino)methyl]-2-ethyl-3-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C23H32N2O.ClH/c1-4-19(3)22(5-2)23(26)24-18-25(16-20-12-8-6-9-13-20)17-21-14-10-7-11-15-21;/h6-15,19,22H,4-5,16-18H2,1-3H3,(H,24,26);1H |
Clé InChI |
FVCIYWWZIACUGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CC)C(=O)NCN(CC1=CC=CC=C1)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


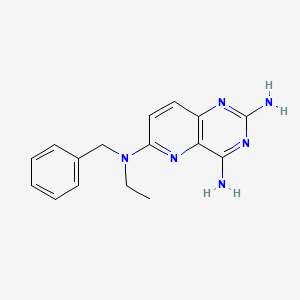
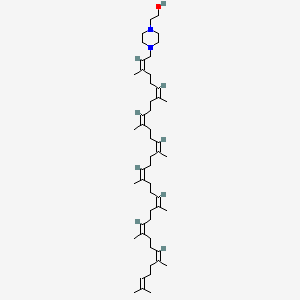

![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
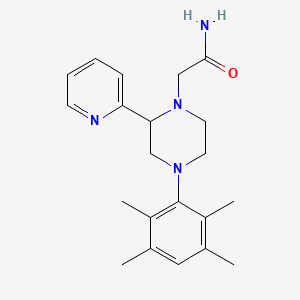
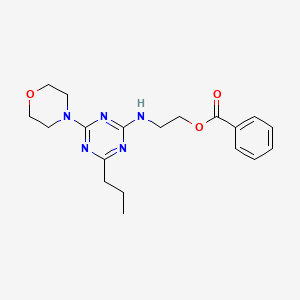
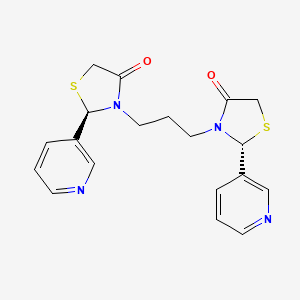



![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)

